molecular formula C14H16N4O2S B7440141 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide

5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide

Katalognummer B7440141
Molekulargewicht: 304.37 g/mol
InChI-Schlüssel: JWHIQZBMHCSYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide, also known as ITCA 650, is a novel drug candidate that has been developed for the treatment of type 2 diabetes mellitus. This drug is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) that has been designed to provide sustained glycemic control with a single subcutaneous injection.

Wirkmechanismus

5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 works by activating the GLP-1 receptor, which is a key regulator of glucose homeostasis. GLP-1 is a hormone that is secreted by the intestines in response to food intake. It stimulates insulin secretion, inhibits glucagon secretion, and slows gastric emptying, which leads to a reduction in blood glucose levels. 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, leading to improved glycemic control.
Biochemical and Physiological Effects
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glycemic control by reducing fasting and postprandial glucose levels. It also reduces body weight by decreasing appetite and increasing satiety. In addition, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve cardiovascular risk factors, including blood pressure and lipid levels.

Vorteile Und Einschränkungen Für Laborexperimente

5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has several advantages for lab experiments. It is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, which allows for the study of the drug's pharmacokinetics and pharmacodynamics over an extended period of time. However, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650. One direction is to investigate the potential of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to explore the use of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 in combination with other drugs for the treatment of type 2 diabetes mellitus. Finally, there is a need for further research to understand the long-term safety and efficacy of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 in clinical practice.

Synthesemethoden

5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 is synthesized by a multi-step process that involves the coupling of 5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxylic acid with the amine group of a lysine residue. The resulting product is then acylated with a fatty acid chain to improve the drug's pharmacokinetic properties. The final product is a white to off-white powder that is soluble in water and other polar solvents.

Wissenschaftliche Forschungsanwendungen

5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been extensively studied in preclinical and clinical trials for the treatment of type 2 diabetes mellitus. In preclinical studies, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes. In clinical trials, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glycemic control, reduce body weight, and improve cardiovascular risk factors in patients with type 2 diabetes mellitus.

Eigenschaften

IUPAC Name

5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c15-13(19)10-7-12(21-8-10)14(20)17-4-1-11(2-5-17)18-6-3-16-9-18/h3,6-9,11H,1-2,4-5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHIQZBMHCSYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=C2)C(=O)C3=CC(=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.